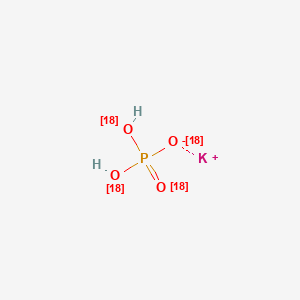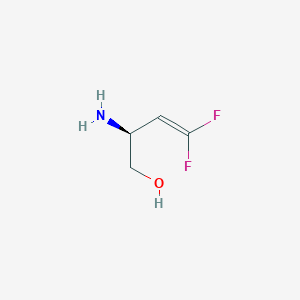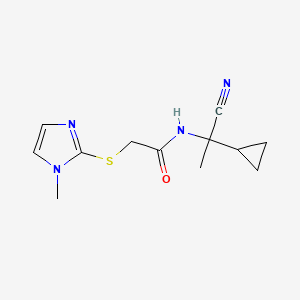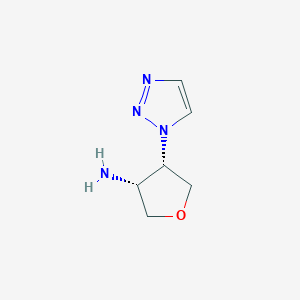
7,8-Difluoro-2,4-dimethylquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Difluoro-2,4-dimethylquinolin-3-amine is a synthetic compound belonging to the quinoline family. It possesses unique chemical and physical properties that make it a promising candidate for various applications in scientific research and industry. The molecular formula of this compound is C12H11F2N, and its molecular weight is 207.22 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-2,4-dimethylquinolin-3-amine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3, resulting in the formation of dimethylphosphano derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclocondensation reactions and nucleophilic substitution of fluorine atoms. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Difluoro-2,4-dimethylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .
Aplicaciones Científicas De Investigación
7,8-Difluoro-2,4-dimethylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound exhibits potential as an enzyme inhibitor, making it useful in studying enzyme kinetics and mechanisms.
Medicine: It has shown promise in the development of antibacterial, antineoplastic, and antiviral agents.
Industry: The compound is used in the production of liquid crystals and cyanine dyes
Mecanismo De Acción
The mechanism of action of 7,8-Difluoro-2,4-dimethylquinolin-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antibacterial or antineoplastic effects .
Comparación Con Compuestos Similares
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and treatment of rheumatic arthritis.
Uniqueness: 7,8-Difluoro-2,4-dimethylquinolin-3-amine stands out due to its dual fluorine substitution, which enhances its biological activity and chemical stability. This unique feature makes it a valuable compound for developing new pharmaceuticals and industrial applications .
Propiedades
Fórmula molecular |
C11H10F2N2 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
7,8-difluoro-2,4-dimethylquinolin-3-amine |
InChI |
InChI=1S/C11H10F2N2/c1-5-7-3-4-8(12)9(13)11(7)15-6(2)10(5)14/h3-4H,14H2,1-2H3 |
Clave InChI |
QFGPFNFBFAXOPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=C(C2=NC(=C1N)C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13364705.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13364713.png)



![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364729.png)

![2-(2-methylphenoxy)-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13364754.png)
![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364757.png)

![(1R,2S,6R,14R)-11,15,17,24-tetramethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene](/img/structure/B13364773.png)

![Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364778.png)
![Methyl 10-bromo-12-cyano-1-[(2-thienylcarbonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13364781.png)
